molecular formula C17H16N4O4S B2863866 1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-51-4

1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2863866
CAS No.: 899747-51-4
M. Wt: 372.4
InChI Key: JWFQSUORXVCCFU-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with three methyl groups and a 3-nitrobenzylthio group

Preparation Methods

The synthesis of 1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the 3-Nitrobenzylthio Group: This step involves the nucleophilic substitution reaction where the 3-nitrobenzylthio group is introduced to the core structure using reagents like 3-nitrobenzyl chloride and a thiol source.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.

    Substitution: The methyl groups and the 3-nitrobenzylthio group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and the pyrido[2,3-d]pyrimidine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives:

    1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks the 3-nitrobenzylthio group, resulting in different chemical properties and applications.

    5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione:

Properties

IUPAC Name

1,3,6-trimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-10-8-18-15-13(16(22)20(3)17(23)19(15)2)14(10)26-9-11-5-4-6-12(7-11)21(24)25/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQSUORXVCCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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